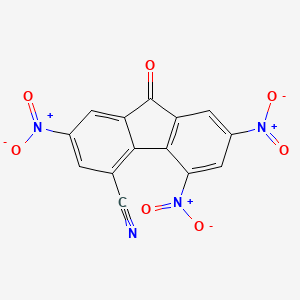![molecular formula C17H16N2O3 B14479326 4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate CAS No. 67647-47-6](/img/structure/B14479326.png)
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is an ester, which means it has a characteristic carbon-oxygen double bond (C=O) linked to another oxygen atom that is bonded to an alkyl or aryl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate typically involves a diazotization reaction followed by esterification. The process begins with the diazotization of 4-acetyl aniline to form the diazonium salt. This is achieved by treating 4-acetyl aniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with phenyl propanoate under basic conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or quinones.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as nitro groups or halogens.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used as a dye or stain in biological assays to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate involves its interaction with molecular targets and pathways within cells. The azo group (N=N) can undergo reduction to form amines, which can then interact with cellular components. The compound may also act as a prodrug, releasing active metabolites that exert therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(E)-(4-Octyloxy)phenyl]diazenyl]aniline
- 4-[(E)-(4-Bromophenyl)diazenyl]phenyl propanoate
- 4-[(E)-(4-Nitrophenyl)diazenyl]phenyl propanoate
Uniqueness
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate is unique due to the presence of the acetyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other azo compounds that may have different substituents on the aromatic rings .
Eigenschaften
CAS-Nummer |
67647-47-6 |
|---|---|
Molekularformel |
C17H16N2O3 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
[4-[(4-acetylphenyl)diazenyl]phenyl] propanoate |
InChI |
InChI=1S/C17H16N2O3/c1-3-17(21)22-16-10-8-15(9-11-16)19-18-14-6-4-13(5-7-14)12(2)20/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
PEOXGFMHFGQXLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
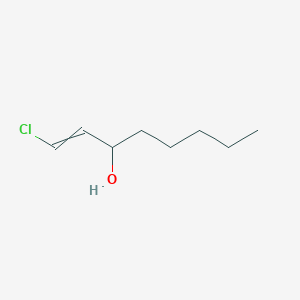

![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)
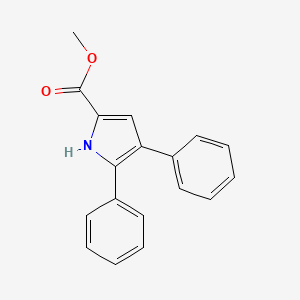
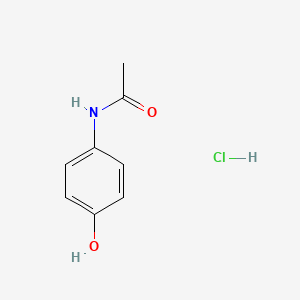


![2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14479286.png)
![1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid](/img/structure/B14479290.png)
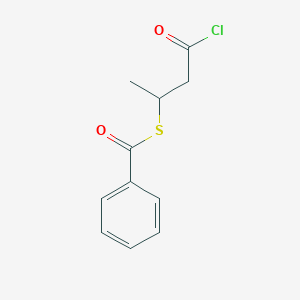

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
